2-Ethylsulfanyl-1H-benzoimidazole is a compound that belongs to the class of benzimidazoles, which are bicyclic aromatic compounds consisting of a benzene ring fused to an imidazole ring. This compound features an ethylthio group at the 2-position of the benzimidazole structure, making it a unique derivative with potential biological and chemical applications. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-ethylsulfanyl-1H-benzoimidazole can be traced back to various synthetic methodologies focused on benzimidazole derivatives. These methods often involve the condensation of o-phenylenediamines with different electrophiles, including aldehydes and thiols. The specific literature references indicate that the synthesis of benzimidazole derivatives has been extensively studied, with numerous protocols developed for their efficient preparation .
2-Ethylsulfanyl-1H-benzoimidazole is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It falls under the category of organosulfur compounds due to the presence of the ethylthio group. Its structural classification aligns it with other benzimidazole derivatives, which are further categorized based on substituents on the benzene or imidazole rings.
The synthesis of 2-ethylsulfanyl-1H-benzoimidazole typically involves several key steps:
2-Ethylsulfanyl-1H-benzoimidazole participates in various chemical reactions typical of benzimidazole derivatives:
The reaction mechanisms often involve the formation of intermediates such as imines or thioamides, which subsequently rearrange or react further under catalytic conditions .
The mechanism by which 2-ethylsulfanyl-1H-benzoimidazole exerts its biological effects typically involves:
Research indicates that benzimidazole derivatives can exhibit significant activity against various pathogens and cancer cells through these mechanisms, although specific data on 2-ethylsulfanyl-1H-benzoimidazole remains limited .
2-Ethylsulfanyl-1H-benzoimidazole has potential applications in several scientific fields:
2-Ethylsulfanyl-1H-benzoimidazole is a heterocyclic organic compound characterized by a benzimidazole core—a fusion of benzene and imidazole rings—substituted at the 2-position with an ethylthio group (–SCH₂CH₃). Its systematic IUPAC name is 2-(Ethylsulfanyl)-1H-benzo[d]imidazole, with alternative designations including bemitil, bemithyl, and 2-ethylmercaptobenzimidazole [1] [7]. The compound is typically synthesized as a hydrobromide salt (CAS 109628-14-0) for pharmaceutical applications, though the free base form (CAS 14610-11-8) is utilized in research settings [1].
Table 1: Nomenclature and Identifiers of 2-Ethylsulfanyl-1H-benzoimidazole
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-(Ethylsulfanyl)-1H-benzo[d]imidazole |
Synonyms | Bemitil, Bemithyl, 2-Ethylthiobenzimidazole |
CAS Number (Free Base) | 14610-11-8 |
CAS Number (Hydrobromide) | 109628-14-0 |
Molecular Formula | C₉H₁₀N₂S |
SMILES | CCSC₁=NC₂=CC=CC=C₂N₁ |
InChI Key | UGCOPUIBNABIEP-UHFFFAOYSA-N |
Structurally, the ethylthio group enhances lipophilicity, influencing the compound’s solubility and biomolecular interactions. It exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) but limited solubility in water due to its hydrophobic benzimidazole core [7]. The molecule’s planar configuration facilitates π-π stacking and hydrogen bonding, critical for its biological activities [1].
Table 2: Key Structural and Physicochemical Properties
Property | Characteristic |
---|---|
Molar Mass | 178.25 g/mol |
Hydrogen Bond Donors | 1 (imidazole NH) |
Hydrogen Bond Acceptors | 2 (imidazole nitrogen atoms) |
Lipophilicity (LogP) | Moderate (estimated 2.5–3.0) |
Aromatic Framework | Fused bicyclic system (benzene + imidazole) |
2-Ethylsulfanyl-1H-benzoimidazole (bemethyl) was developed in the 1970s at the Department of Pharmacology of the St. Petersburg State Military Medical Academy under the leadership of Professor Vladimir Vinogradov. This research initiative aimed to create synthetic adaptogens capable of enhancing physical and cognitive resilience under extreme conditions [1]. For this breakthrough, Professor Vinogradov and his team were awarded the USSR State Prize, reflecting the compound’s strategic importance [1].
Originally termed "bemethyl" in Soviet scientific literature, the compound was first utilized by Soviet cosmonauts to mitigate physiological stress during space missions. Its application expanded rapidly:
Table 3: Historical Milestones in Development and Application
Year Range | Context | Application |
---|---|---|
1970s | Soviet military research | Initial synthesis and pharmacologic screening |
1980 | Space medicine | Stress resilience in cosmonauts |
1980 | Olympic sports | Athletic performance enhancement |
1980s | Military operations in Afghanistan | Soldier endurance in extreme climates |
1986 | Chernobyl cleanup | Cognitive/physical support for recovery workers |
The compound’s transition from military to civilian use culminated in its approval as a dietary supplement in Ukraine. It remains integrated into training regimens for Ukrainian national sports teams, though its global regulatory status varies [1].
As a benzimidazole derivative, 2-ethylsulfanyl-1H-benzoimidazole exemplifies the privileged scaffold concept in medicinal chemistry. Benzimidazoles are "privileged" due to their structural versatility, enabling diverse interactions with biological targets [3]. The ethylthio substituent at the 2-position amplifies this versatility by introducing steric and electronic modulation, which enhances bioactivity and selectivity [5].
Role in Drug Discovery
Benzimidazole derivatives are pivotal in designing agents across therapeutic areas:
Table 4: Therapeutic Areas Involving Benzimidazole Derivatives
Therapeutic Area | Benzimidazole Role | Example Bioactivities |
---|---|---|
Metabolic Modulation | Actoprotectors | Enhanced endurance, protein synthesis upregulation |
Oncology | Tyrosine kinase inhibitors | EGFR/HER2 inhibition, apoptosis induction |
Infectious Diseases | Antiprotozoal/antihelminthic agents | Tubulin polymerization inhibition |
Neuropharmacology | Acetylcholinesterase inhibitors | Management of neurodegenerative disorders |
Research and Development Trends
Recent studies focus on structural hybridization—e.g., tethering benzimidazole cores to hydrazide or halogenated aryl groups—to develop multi-target kinase inhibitors. Such hybrids demonstrate potent activity against cancer cell lines (IC₅₀: 7.82–21.48 μM) through dual EGFR/HER2 or mTOR/CDK2 inhibition [5]. The ethylthio group’s sulfur atom also contributes to antioxidant effects, scavenging reactive oxygen species and regulating redox homeostasis [1] [3].
The World Anti-Doping Agency’s inclusion of 2-ethylsulfanyl-1H-benzoimidazole in its Monitoring Program (2018–present) underscores its relevance in sports science, though it remains non-prohibited pending further surveillance [1]. This reflects ongoing interest in its adaptogenic properties and potential misuse.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7